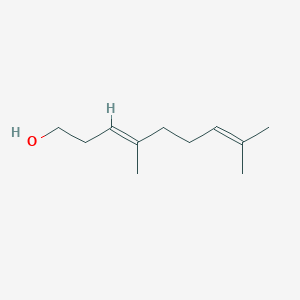

Homogeraniol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

459-88-1 |

|---|---|

Molekularformel |

C11H20O |

Molekulargewicht |

168.28 g/mol |

IUPAC-Name |

(3E)-4,8-dimethylnona-3,7-dien-1-ol |

InChI |

InChI=1S/C11H20O/c1-10(2)6-4-7-11(3)8-5-9-12/h6,8,12H,4-5,7,9H2,1-3H3/b11-8+ |

InChI-Schlüssel |

DFZMKOVWHYSLQF-DHZHZOJOSA-N |

Isomerische SMILES |

CC(=CCC/C(=C/CCO)/C)C |

Kanonische SMILES |

CC(=CCCC(=CCCO)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Homogeraniol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homogeraniol, systematically known as (E)-4,8-dimethylnona-3,7-dien-1-ol, is an acyclic monoterpenoid alcohol.[1] It is a higher homolog of the well-known fragrance compound geraniol, featuring an additional carbon in its backbone. This structural modification influences its physicochemical properties and potential applications. This compound serves as a valuable intermediate in the synthesis of various natural products, including squalene and juvenile hormone analogs.[2] A thorough understanding of its chemical properties is essential for its effective utilization in research and development.

This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for their determination, and spectroscopic data for structural elucidation.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. Where experimental data for this compound is unavailable, data for structurally similar compounds are provided for estimation and are clearly noted.

General and Physical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid (predicted) | Inferred from similar compounds |

| Odor | Floral, fruity (predicted) | Inferred from similar compounds |

| Boiling Point | 234-235 °C @ 760 mm Hg (for isomer (E+Z)-4,8-dimethyl-3,7-nonadien-2-ol) | [3] |

| 150 °C @ 0.02 mm Hg (distillation temp.) | [2] | |

| Density | 0.869 - 0.875 g/cm³ @ 25 °C (for related compound (E+Z)-4,8-dimethyl-3,7-nonadien-2-one) | [4] |

| Refractive Index (n_D) | 1.4740 @ 21 °C | [2] |

Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀O | [3][5] |

| Molecular Weight | 168.28 g/mol | [3][5] |

| IUPAC Name | (E)-4,8-dimethylnona-3,7-dien-1-ol | [1] |

| Synonyms | This compound, Geranylmethanol | |

| CAS Number | 459-88-1 |

Solubility

| Solvent | Solubility | Source |

| Water | 97.04 mg/L @ 25 °C (estimated for isomer) | [3] |

| Alcohol | Soluble (for isomer) | [3] |

| Polar Organic Solvents | Expected to be soluble | Inferred from structure |

| Non-Polar Organic Solvents | Expected to be moderately soluble | Inferred from structure |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[1]

Table of IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3330 | Strong, Broad | O-H stretch (alcohol) |

| 2960, 2920 | Strong | C-H stretch (sp³ alkane) |

| ~3020 | Medium (expected) | =C-H stretch (sp² alkene) |

| 1665 | Medium (expected) | C=C stretch (alkene) |

| 1448, 1374 | Medium | C-H bend (alkane) |

| 1045 | Strong | C-O stretch (primary alcohol) |

Data obtained from a neat sample.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.1 ¹H NMR Spectroscopy

The proton NMR spectrum provides detailed information about the hydrogen environments in the molecule.

¹H NMR Data (CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.95–5.25 | m | 2H | Vinyl H (C₃-H, C₇-H) |

| 3.60 | t (J = 7 Hz) | 2H | C₁-H₂ (CH₂OH) |

| 2.30 | m | 2H | C₂-H₂ |

| 1.95–2.15 | s | 4H | C₅-H₂, C₆-H₂ |

| 1.68 | s | 3H | C₄-CH₃ |

| 1.64 | s | 3H | C₈-CH₃ |

| 1.60 | s | 3H | C₈-CH₃ |

Data from a published synthesis procedure.[2]

3.2.2 ¹³C NMR Spectroscopy

A ¹³C NMR spectrum for this compound has not been explicitly found in the literature. However, based on its structure, the following signals can be predicted. Due to the two non-equivalent double bonds and the different methyl groups, 11 distinct signals are expected.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C1 (CH₂OH) | ~60-65 |

| C2 (CH₂) | ~35-40 |

| C3 (=CH) | ~120-125 |

| C4 (=C) | ~135-140 |

| C5 (CH₂) | ~35-40 |

| C6 (CH₂) | ~25-30 |

| C7 (=CH) | ~120-125 |

| C8 (=C) | ~130-135 |

| C9 (CH₃) | ~25 |

| C10 (CH₃) | ~17 |

| C11 (CH₃ on C4) | ~16 |

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key chemical and physical properties of a liquid compound such as this compound.

Determination of Boiling Point (Micro Method)

This method is suitable for small sample volumes.

Methodology:

-

A small amount of this compound (a few milliliters) is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., silicone oil).

-

The temperature is raised slowly until a steady stream of bubbles emerges from the capillary tube.

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Methodology:

-

An empty, dry pycnometer or a graduated cylinder is accurately weighed on an analytical balance.

-

The container is filled with a known volume of this compound.

-

The filled container is reweighed to determine the mass of the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).

-

The temperature at which the measurement is made should be recorded.

Determination of Solubility

Methodology:

-

A known volume of a selected solvent (e.g., water, ethanol, hexane) is placed in a vial at a constant temperature.

-

Small, accurately weighed portions of this compound are added to the solvent.

-

The mixture is agitated (e.g., by stirring or sonication) after each addition until the solute is fully dissolved.

-

The addition of this compound continues until a saturated solution is formed (i.e., a small amount of undissolved liquid remains).

-

The total mass of the dissolved this compound is recorded.

-

Solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

Acquisition of IR Spectrum

Methodology (Attenuated Total Reflectance - ATR):

-

The ATR crystal of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

A small drop of neat this compound is placed directly onto the ATR crystal.

-

The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

The resulting spectrum is processed (e.g., baseline correction) and the characteristic absorption peaks are identified.

Acquisition of NMR Spectra

Methodology:

-

A sample is prepared by dissolving approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

The acquired data is processed using Fourier transformation, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of the chemical properties of a liquid sample like this compound.

Caption: Workflow for the chemical characterization of this compound.

References

- 1. 4,8-Dimethylnona-3,7-dien-1-ol (74380-61-3) for sale [vulcanchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. (E+Z)-4,8-dimethyl-3,7-nonadien-2-one, 817-88-9 [thegoodscentscompany.com]

- 5. 4,8-Dimethylnona-3,7-dien-1-ol | C11H20O | CID 53758223 - PubChem [pubchem.ncbi.nlm.nih.gov]

Homogeraniol: A Technical Guide to Its Synthesis, Putative Natural Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of homogeraniol, a significant intermediate in the synthesis of various natural products. The document details established synthetic protocols, proposes methodologies for its isolation from natural sources based on the known occurrence of its precursors, and outlines its likely biosynthetic pathway. All quantitative data is presented in structured tables, and experimental workflows and metabolic pathways are visualized using diagrams.

Introduction

This compound, systematically named (E)-4,8-dimethyl-3,7-nonadien-1-ol, is an acyclic monoterpenoid alcohol. While it is a valuable building block in the chemical synthesis of complex molecules such as squalene and juvenile hormone analogs, its documented isolation from natural sources is not widespread in scientific literature.[1] Its immediate precursor, (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), is a well-known plant volatile, often released in response to herbivory, suggesting that this compound may occur naturally, albeit potentially in low concentrations or as a transient intermediate.[2][3][4] This guide will focus on the established stereoselective chemical synthesis of this compound and provide a generalized protocol for its potential isolation from plant sources rich in its precursors.

Chemical Synthesis of (E)-Homogeraniol

The most robust and well-documented method for the synthesis of (E)-homogeraniol proceeds via a three-step process starting from geraniol. This procedure is noted for its high stereoselectivity, yielding the (E)-isomer with a purity of at least 98%.[1]

Experimental Protocol: Synthesis from Geraniol

This protocol is adapted from Organic Syntheses.[1]

Step A: Oxidation of Geraniol to Geranial

-

In a three-necked round-bottomed flask equipped with a dropping funnel, thermometer, and argon inlet, dissolve oxalyl chloride in dichloromethane and cool to -60°C.

-

Slowly add a solution of dimethyl sulfoxide (DMSO) in dichloromethane, maintaining the temperature below -50°C.

-

After stirring for 5 minutes, add geraniol dropwise, keeping the temperature between -50°C and -60°C.

-

Stir for an additional 15 minutes, then add triethylamine dropwise, ensuring the temperature does not exceed -50°C.

-

Allow the mixture to warm to room temperature, then add water and separate the aqueous layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation and purify the crude product by distillation to yield geranial.

Step B: Wittig Reaction to form (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT)

-

Prepare a suspension of methyltriphenylphosphonium iodide in anhydrous ether under an argon atmosphere.

-

Add phenyllithium solution and stir at room temperature for at least 4 hours to form the ylide.

-

Cool the ylide solution to -10°C and add the geranial obtained in Step A.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the aqueous layer with ether.

-

Wash the combined organic layers with water and saturated sodium chloride solution, then dry over anhydrous magnesium sulfate.

-

Filter the solution, concentrate by rotary evaporation, and filter through Florisil.

-

Purify the resulting liquid by distillation to obtain (E)-4,8-dimethyl-1,3,7-nonatriene.

Step C: Selective Hydroboration to (E)-Homogeraniol

-

Prepare a solution of disiamylborane by reacting diborane in tetrahydrofuran (THF) with 2-methyl-2-butene at 0-2°C for 2 hours under an argon atmosphere.

-

In a separate flask, dissolve the DMNT from Step B in THF and cool to 0°C.

-

Add the prepared disiamylborane solution dropwise to the DMNT solution over 1 hour.

-

Stir the mixture for an additional 1.5 hours at 0-2°C.

-

Slowly add a solution of sodium hydroxide, followed by the slow addition of 30% hydrogen peroxide, maintaining the temperature below 35°C.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Separate the layers and extract the aqueous layer with ether.

-

Wash the combined organic layers with saturated sodium chloride solution and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent and purify the crude product by column chromatography on silica gel, followed by distillation to yield pure (E)-homogeraniol.

Data Presentation: Synthesis Yields and Product Properties

| Step | Product | Starting Material | Molar Ratio (Start:Reagent) | Yield (%) | Purity | Physical Properties | Spectroscopic Data (IR, neat, cm⁻¹) |

| A | Geranial | Geraniol | 1 : 1.2 (Oxalyl Chloride) | 90-94% | >98% (E) | n²⁴D 1.4870 | 1675 (C=O) |

| B | (E)-4,8-dimethyl-1,3,7-nonatriene | Geranial | 1 : 1.1 (Ylide) | 77-80% | >98% | n²²D 1.4871 | 3080, 1645, 1600, 990, 900 |

| C | (E)-Homogeraniol | (E)-4,8-dimethyl-1,3,7-nonatriene | 1 : 1.1 (Disiamylborane) | 88-91% | >98% | n²¹D 1.4740 | 3330, 2960, 2920, 1670, 1450, 1380, 1055 |

Note: Data sourced from Organic Syntheses Collective Volume VII.[1]

Visualization: Synthetic Workflow

Caption: A three-step synthetic route to (E)-homogeraniol from geraniol.

Putative Isolation from Natural Sources

Potential Natural Sources

Plants known to produce DMNT, and therefore potential sources for this compound investigation, include:

-

Various species of Nicotiana (Tobacco)

-

Zea mays (Corn), particularly after damage by herbivores

-

Vitis vinifera (Grapevine)

-

Gossypium hirsutum (Cotton)

Generalized Experimental Protocol for Isolation

This protocol is a generalized procedure for the extraction and isolation of terpenoid alcohols from plant material and would require optimization for a specific source.

-

Extraction:

-

Homogenize fresh plant material (leaves, flowers) in a suitable organic solvent (e.g., hexane or diethyl ether) to extract lipophilic compounds.

-

Alternatively, for volatile collection, use steam distillation or hydrodistillation. Collect the distillate and perform a liquid-liquid extraction of the hydrosol with a non-polar solvent.

-

-

Concentration:

-

Dry the organic extract over anhydrous sodium sulfate or magnesium sulfate.

-

Carefully concentrate the extract under reduced pressure using a rotary evaporator, ensuring the temperature is kept low to prevent the loss of volatile components.

-

-

Fractionation and Purification:

-

Perform column chromatography on the crude extract using silica gel.

-

Elute with a solvent gradient, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or diethyl ether).

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify fractions containing compounds with the expected mass of this compound (m/z 168.28).

-

-

Final Purification:

-

Combine the this compound-containing fractions and perform preparative HPLC or a second column chromatography step for final purification.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY) and high-resolution mass spectrometry (HRMS).

-

Visualization: Natural Product Isolation Workflow

Caption: A standard workflow for the isolation of a target natural product.

Proposed Biosynthesis of this compound

The biosynthesis of this compound is not explicitly detailed in the literature. However, based on the well-established terpene biosynthetic pathways, a logical route can be proposed starting from the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

The pathway likely proceeds through the formation of geranyl diphosphate (GPP), the precursor to most monoterpenes. Subsequent enzymatic modifications would lead to the C11 skeleton of this compound. A plausible, though speculative, step involves the formation of (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) from a C10 precursor like geraniol or GPP, followed by a hydration reaction.

Visualization: Proposed Biosynthetic Pathway

Caption: A proposed biosynthetic pathway leading to this compound.

Conclusion

This compound is a synthetically accessible and valuable chemical intermediate. This guide has provided a detailed, state-of-the-art protocol for its stereoselective chemical synthesis, complete with quantitative data and a procedural workflow. While its presence in nature is strongly suggested by the widespread occurrence of its direct precursor, DMNT, in plant volatiles, the definitive isolation and characterization of this compound from a natural source remains an area for future research. The generalized isolation protocol and proposed biosynthetic pathway provided herein offer a solid foundation for researchers aiming to explore the natural occurrence and biological role of this intriguing molecule.

References

The Biosynthesis of Homogeraniol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homogeraniol, a C11 irregular monoterpene, is a volatile organic compound found in various plant species, contributing to their characteristic aroma and playing a role in plant defense and communication. While the biosynthesis of regular monoterpenes is well-understood, the pathways leading to irregular terpenes like this compound are less characterized. This technical guide provides a comprehensive overview of the current understanding and hypothesized pathway for this compound biosynthesis in plants. Drawing parallels with the formation of other C11 homoterpenes, we propose a pathway involving the oxidative cleavage of a C15 precursor, likely farnesyl diphosphate (FPP) or its derivatives, catalyzed by cytochrome P450 monooxygenases. This guide details the proposed enzymatic steps, discusses the key enzyme families potentially involved, and provides detailed experimental protocols for the elucidation and characterization of this pathway. All quantitative data from relevant studies are summarized, and key pathways and workflows are visualized using the DOT language.

Introduction

This compound [(E)-3,7-dimethyl-2,6-octadien-1-ol] is an acyclic monoterpenoid alcohol that has been identified as a volatile component in various plants, including grapevines and tomato. Its presence contributes to the complex aroma profiles of these plants and may be involved in attracting pollinators or defending against herbivores. Unlike the canonical C10 monoterpenes derived from geranyl diphosphate (GPP), this compound possesses an 11-carbon skeleton, classifying it as a homoterpene. The biosynthesis of such irregular terpenes necessitates a carbon-carbon bond cleavage of a larger precursor molecule. This guide will explore the likely biosynthetic origin of this compound, focusing on the enzymatic machinery plants employ to generate this unique volatile compound.

Proposed Biosynthesis Pathway of this compound

Based on the established biosynthesis of other C11 homoterpenes, such as (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), it is hypothesized that this compound is synthesized via the oxidative cleavage of a C15 isoprenoid precursor. The most probable precursor is a derivative of farnesyl diphosphate (FPP), a central intermediate in the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.

The proposed pathway can be broken down into the following key stages:

-

Formation of the C15 Precursor: Farnesyl diphosphate (FPP) is synthesized through the condensation of two molecules of isopentenyl diphosphate (IPP) with one molecule of dimethylallyl diphosphate (DMAPP) by FPP synthase.

-

Conversion to a Farnesol Derivative: FPP is likely converted to a more suitable substrate for cleavage, such as (E,E)-farnesol, through the action of a terpene synthase or a phosphatase.

-

Oxidative Cleavage: A cytochrome P450 monooxygenase (CYP) is hypothesized to catalyze the oxidative cleavage of the farnesol derivative. This reaction would remove a four-carbon unit, yielding the C11 skeleton of this compound.

The following Graphviz diagram illustrates the proposed biosynthetic pathway.

Key Enzyme Families

The central enzymatic players in the proposed biosynthesis of this compound are terpene synthases and cytochrome P450 monooxygenases.

Terpene Synthases (TPS)

Terpene synthases are responsible for converting the acyclic isoprenoid diphosphates (GPP, FPP, GGPP) into a vast array of cyclic and acyclic terpenes. In the context of this compound biosynthesis, a TPS could be involved in the conversion of FPP to (E,E)-farnesol. Alternatively, a phosphatase could catalyze this conversion.

Cytochrome P450 Monooxygenases (CYPs)

Cytochrome P450s are a large and diverse family of heme-thiolate proteins that catalyze a wide range of oxidative reactions in plant secondary metabolism. The oxidative cleavage of the C15 precursor is the key step in this compound formation and is likely catalyzed by a specific CYP enzyme.

-

CYP92 Family: Members of the CYP92 family have been shown to be involved in the biosynthesis of other C11 homoterpenes. For instance, in maize, CYP92C5 catalyzes the conversion of (E)-nerolidol to DMNT. This makes the CYP92 family a prime candidate for enzymes involved in this compound biosynthesis.

-

CYP76 Family: While primarily known for hydroxylation reactions of monoterpenols like geraniol, the functional diversity within the CYP76 family suggests that some members might possess the catalytic machinery for oxidative cleavage reactions.

Quantitative Data

Currently, there is a lack of comprehensive quantitative data on this compound production in various plant species and under different physiological conditions. The following table provides a template for how such data could be structured and will be populated as more research becomes available.

| Plant Species | Tissue | Developmental Stage | This compound Concentration (ng/g FW) | Reference |

| Vitis vinifera | Berry | Veraison | Data not available | |

| Solanum lycopersicum | Fruit | Ripe | Data not available | |

| Arabidopsis thaliana | Flower | Mature | Data not available |

Table 1: Quantitative analysis of this compound in plant tissues. (FW: Fresh Weight). Data is illustrative pending experimental determination.

Similarly, kinetic data for the enzymes involved in this compound biosynthesis are yet to be determined. The following table illustrates the key kinetic parameters that would need to be measured.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Putative this compound Synthase (CYP) | (E,E)-Farnesol | Data not available | Data not available | Data not available |

Table 2: Kinetic parameters of enzymes in the this compound biosynthesis pathway. Data is illustrative pending experimental determination.

Experimental Protocols

Elucidating the biosynthesis of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Identification of Candidate Genes

A common approach to identify candidate genes is through transcriptomics. By comparing the gene expression profiles of this compound-producing and non-producing plant tissues or cultivars, researchers can identify co-expressed genes that may be involved in the pathway.

Heterologous Expression and Enzyme Assays

Candidate genes are then cloned and expressed in a heterologous system, such as Escherichia coli or Saccharomyces cerevisiae, to produce the recombinant enzymes for in vitro characterization.

Protocol: Heterologous Expression of a Candidate Cytochrome P450 in E. coli

-

Cloning: Amplify the full-length coding sequence of the candidate CYP gene from cDNA and clone it into an appropriate expression vector (e.g., pET series).

-

Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture and Induction: Grow the transformed cells in a suitable medium (e.g., TB) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and supplement the medium with a heme precursor (e.g., δ-aminolevulinic acid). Incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Microsome Isolation: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or French press. Centrifuge the lysate at a low speed to remove cell debris, and then ultracentrifuge the supernatant to pellet the microsomal fraction containing the recombinant CYP.

-

Protein Quantification: Resuspend the microsomal pellet in a storage buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

Protocol: In Vitro Enzyme Assay for a Candidate CYP

-

Reaction Mixture: Prepare a reaction mixture containing the microsomal fraction with the recombinant CYP, a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), the putative substrate (e.g., (E,E)-farnesol), and a cytochrome P450 reductase (CPR) to provide electrons.

-

Initiation: Start the reaction by adding NADPH.

-

Incubation: Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate or hexane) and vortex to extract the products.

-

Analysis: Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the reaction products.

Quantitative Analysis by GC-MS

Protocol: GC-MS Analysis of this compound

-

Sample Preparation: Extract volatile compounds from plant tissue using a suitable method, such as solvent extraction or solid-phase microextraction (SPME).

-

GC Separation:

-

Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Operate in splitless mode for trace analysis.

-

Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C).

-

-

MS Detection:

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Scan Mode: Operate in full scan mode to identify unknown compounds and in selected ion monitoring (SIM) mode for targeted quantification of this compound.

-

-

Quantification: Use an internal standard (e.g., a deuterated analog of this compound or a compound with similar chemical properties) for accurate quantification. Create a calibration curve with authentic this compound standard.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is an intriguing example of the metabolic plasticity that allows for the generation of chemical diversity from common precursors. The proposed pathway, involving the oxidative cleavage of a C15 farnesol derivative by a cytochrome P450 enzyme, provides a solid framework for future research. The immediate next steps should focus on the identification and functional characterization of the specific TPS and CYP enzymes involved in this pathway in this compound-producing plants. The elucidation of this pathway will not only enhance our fundamental understanding of plant secondary metabolism but also open up possibilities for the metabolic engineering of novel flavors and fragrances in crops and for the synthesis of valuable fine chemicals. The detailed protocols and conceptual framework provided in this guide are intended to facilitate these research endeavors.

An In-depth Technical Guide to the Stereoisomers of Homogeraniol: (E) and (Z) Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homogeraniol, a terpene alcohol with the chemical formula C₁₁H₂₀O, exists as two geometric stereoisomers: (E)-Homogeraniol and (Z)-Homogeraniol. The spatial arrangement of substituents around the C3-C4 double bond gives rise to these distinct isomers, each with unique physicochemical properties and potentially different biological activities. This technical guide provides a comprehensive overview of the synthesis, characterization, separation, and known biological significance of the (E) and (Z) stereoisomers of this compound. Detailed experimental protocols, spectroscopic data, and a discussion of the importance of stereoisomerism in the context of drug development and natural product chemistry are presented.

Introduction to this compound and its Stereoisomers

This compound, systematically named 4,8-dimethyl-3,7-nonadien-1-ol, is a higher homolog of the well-known monoterpene alcohol, geraniol. The presence of a trisubstituted double bond at the C3 position allows for the existence of (E) (trans) and (Z) (cis) isomers. The geometry of this double bond significantly influences the molecule's overall shape, which in turn can have profound effects on its interactions with biological systems, such as enzymes and receptors.

The importance of stereochemistry in drug action is well-established, with different stereoisomers of a chiral drug often exhibiting varied pharmacokinetic and pharmacodynamic profiles. While this compound itself is not chiral, the principles of geometric isomerism are equally critical in determining biological efficacy and specificity. For instance, in the field of chemical ecology, the specific geometry of pheromones is often crucial for eliciting a behavioral response in insects.

This guide will delve into the technical details of both the (E) and (Z) isomers of this compound, providing researchers with the necessary information for their synthesis, identification, and evaluation.

Synthesis of (E)- and (Z)-Homogeraniol

The stereoselective synthesis of the individual (E) and (Z) isomers of this compound is crucial for studying their distinct properties.

Stereoselective Synthesis of (E)-Homogeraniol

A well-established and highly stereoselective method for the preparation of (E)-Homogeraniol involves a three-step process starting from geraniol. This procedure yields (E)-Homogeraniol with a stereoisomeric purity of at least 98%.[1]

Experimental Protocol:

Step A: Oxidation of Geraniol to (E)-Geranial This step utilizes a Swern oxidation to convert the primary alcohol of geraniol to an aldehyde.

-

A 2-L, three-necked, round-bottomed flask is charged with 500 mL of dichloromethane and 20 mL (0.23 mol) of oxalyl chloride.

-

The solution is cooled to -50 to -60°C.

-

A solution of 34 mL (0.48 mol) of dimethyl sulfoxide in 100 mL of dichloromethane is added dropwise.

-

After 5 minutes, 30.8 g (0.2 mol) of geraniol is added dropwise over 10 minutes, maintaining the temperature at -50 to -60°C.

-

After another 15 minutes, 140 mL of triethylamine is added dropwise.

-

The mixture is allowed to warm to room temperature, and 700 mL of water is added.

-

The aqueous layer is separated and extracted with dichloromethane.

-

The combined organic layers are washed, dried, and concentrated to yield crude (E)-geranial, which is purified by distillation.

Step B: Wittig Methylenation to (E)-4,8-Dimethyl-1,3,7-nonatriene This step extends the carbon chain via a Wittig reaction.

-

A 1-L, three-necked, round-bottomed flask is charged with 50 g (0.12 mol) of methyltriphenylphosphonium iodide and 320 mL of tetrahydrofuran under an argon atmosphere.

-

The suspension is cooled in an ice bath, and phenyllithium is added dropwise to generate the ylide.

-

The mixture is stirred at room temperature for 30 minutes.

-

The reaction is cooled to 0-5°C, and 17.2 g (0.11 mol) of (E)-geranial in 50 mL of tetrahydrofuran is added dropwise.

-

The reaction is worked up to isolate the triene.

Step C: Selective Hydroboration-Oxidation to (E)-Homogeraniol The terminal double bond is selectively hydroxylated to yield the final product.

-

Disiamylborane is prepared in a separate flask.

-

The triene from Step B is added to the pre-formed disiamylborane solution.

-

The reaction mixture is oxidized with sodium hydroxide and hydrogen peroxide.

-

The crude product is purified by column chromatography on silica gel, followed by distillation to afford pure (E)-Homogeraniol.[1]

Synthesis of (Z)-Homogeraniol

While a detailed, high-yield stereoselective synthesis for (Z)-Homogeraniol is not as commonly documented, its preparation can be approached through modifications of known synthetic strategies that favor the formation of Z-alkenes. One such strategy involves a modified Wittig reaction. The use of sodium hydride or potassium tert-butoxide in dimethyl sulfoxide for the generation of the ylide in the Wittig reaction with geranial has been reported to yield a mixture containing 10-20% of the (Z)-isomer of the resulting triene.[1] Subsequent selective hydroboration-oxidation would then lead to a mixture of (E)- and (Z)-Homogeraniol, from which the (Z)-isomer would need to be separated.

Alternatively, other synthetic methods, such as the acid-catalyzed rearrangement of a cyclopropylcarbinol, are known to produce a mixture of (E) and (Z) isomers of this compound, which can then be separated.[1]

Separation of (E)- and (Z)-Homogeraniol

The separation of the (E) and (Z) stereoisomers of this compound is essential for obtaining pure samples for characterization and biological testing. Due to their different spatial arrangements, these isomers exhibit distinct physical properties that can be exploited for their separation.

Experimental Protocols:

Column Chromatography: Silica gel column chromatography is a standard method for the separation of geometric isomers. The polarity difference between the (E) and (Z) isomers, although potentially small, can be sufficient for separation with an optimized solvent system.

-

A silica gel column is packed using a suitable non-polar solvent (e.g., hexane).

-

The mixture of (E)- and (Z)-Homogeraniol is loaded onto the column.

-

Elution is performed with a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the pure isomers.

Preparative Gas Chromatography (GC): For the separation of volatile compounds like this compound and its derivatives, preparative GC is a powerful technique. This method is particularly useful for separating isomers with very similar boiling points. The separation of the tert-butyl esters of (E)- and (Z)-homogeranic acid by preparative GC has been reported, suggesting that a similar approach could be applied to the free alcohols.[1]

Spectroscopic Characterization

The unambiguous identification of the (E) and (Z) isomers of this compound relies on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectroscopic Data for (E)-Homogeraniol

The following table summarizes the key spectroscopic data for (E)-Homogeraniol.

| Spectroscopic Technique | Key Data |

| ¹H NMR (CDCl₃) | δ: 1.60 (s, 3H, CH₃ at C-4), 1.64 (s, 3H, CH₃), 1.68 (s, 3H, CH₃ at C-8), 1.95–2.15 (m, 4H, CH₂CH₂), 2.30 (m, 2H, CH₂CH₂OH), 3.60 (t, 2H, J=7 Hz, CH₂OH), 4.95–5.25 (m, 2H, vinyl H)[1] |

| IR (neat) | cm⁻¹: 3330 (O-H stretch), 2960, 2920 (C-H stretch), 1448, 1374 (C-H bend), 1045 (C-O stretch)[1] |

Expected Spectroscopic Features of (Z)-Homogeraniol

While detailed, published spectra for pure (Z)-Homogeraniol are scarce, its NMR and IR spectra are expected to show characteristic differences from the (E)-isomer.

-

¹H NMR: The chemical shift of the vinyl proton at C3 is expected to be at a slightly different position compared to the (E)-isomer. Furthermore, the chemical shifts of the allylic protons and the methyl group at C4 will likely be shifted due to the different spatial proximity to the other groups in the (Z)-configuration.

-

¹³C NMR: The chemical shifts of the carbons involved in and adjacent to the C3=C4 double bond will differ between the (E) and (Z) isomers.

-

IR: The IR spectrum of the (Z)-isomer may show subtle differences in the fingerprint region compared to the (E)-isomer, particularly in the C-H out-of-plane bending vibrations for the double bond.

Biological Activity and Importance in Drug Development

The stereochemistry of a molecule is a critical determinant of its biological activity. Different geometric isomers can interact differently with biological targets, leading to variations in efficacy, potency, and even the nature of the biological response.

While specific comparative studies on the biological activities of (E)- and (Z)-Homogeraniol are not extensively reported in the literature, the known activities of related terpenoids and the general principles of stereochemistry in pharmacology suggest that the two isomers are likely to exhibit distinct biological profiles.

-

Pheromonal Activity: In many insect species, the precise geometry of a pheromone molecule is essential for its activity. It is plausible that if this compound or its derivatives act as pheromones, one isomer will be significantly more active than the other.

-

Insecticidal and Antimicrobial Activity: The parent compound, geraniol, is known to possess antimicrobial and insecticidal properties. It is highly probable that the (E) and (Z) isomers of this compound will display quantitative, and possibly qualitative, differences in their antimicrobial and insecticidal effects due to differences in their ability to interact with microbial or insect target sites.

-

Drug Development: As a lipophilic alcohol, this compound could serve as a scaffold or intermediate in the synthesis of more complex drug molecules. Ensuring the correct stereochemistry during synthesis would be paramount to achieving the desired therapeutic effect and avoiding potential off-target effects or toxicity associated with an undesired isomer.

Visualizations

Chemical Structures

Caption: Chemical structures of (E)- and (Z)-Homogeraniol.

Synthetic Pathway for (E)-Homogeraniol

Caption: Stereoselective synthesis of (E)-Homogeraniol.

Logical Relationship of Stereoisomers

Caption: Relationship between this compound and its stereoisomers.

Conclusion

The (E) and (Z) stereoisomers of this compound represent distinct chemical entities with the potential for different biological activities. This guide has provided a detailed overview of the stereoselective synthesis of (E)-Homogeraniol, plausible routes to (Z)-Homogeraniol, methods for their separation, and their spectroscopic characterization. For researchers in drug development and natural product chemistry, a thorough understanding and careful control of stereochemistry are indispensable. While specific comparative biological data for the this compound isomers is an area ripe for further investigation, the principles outlined in this guide provide a solid foundation for future research into the unique properties and potential applications of each stereoisomer.

References

An In-Depth Technical Guide to the Spectral Data Analysis of Homogeraniol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data of Homogeraniol, a significant acyclic monoterpenoid alcohol. The document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering detailed experimental protocols and data interpretation. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, organic synthesis, and drug development.

Introduction to this compound

This compound, systematically named (E)-4,8-dimethyl-3,7-nonadien-1-ol, is an organic compound with the chemical formula C₁₁H₂₀O.[1] It is a homolog of geraniol, featuring an additional methylene group in its carbon chain. This structural modification influences its chemical and physical properties, making its spectral characterization crucial for its identification and utilization in various research and development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The spectrum was recorded in deuterated chloroform (CDCl₃).[2]

Table 1: ¹H NMR Spectral Data of this compound [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.60 | s | 3H | CH₃ at C-4 |

| 1.64 | s | 3H | CH₃ |

| 1.68 | s | 3H | CH₃ at C-4 |

| 1.95–2.15 | s | 4H | CH₂CH₂ |

| 2.30 | m | 2H | CH₂CH₂OH |

| 3.60 | t, J = 7 Hz | 2H | CH₂OH |

| 4.95–5.25 | m | 2H | vinyl H |

s = singlet, t = triplet, m = multiplet

¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C1 (-CH₂OH) | 60-65 |

| C2 (-CH₂-) | 30-35 |

| C3 (=CH-) | 120-125 |

| C4 (=C(CH₃)-) | 135-140 |

| C5 (-CH₂-) | 35-40 |

| C6 (-CH₂-) | 25-30 |

| C7 (=CH-) | 123-128 |

| C8 (=C(CH₃)₂) | 130-135 |

| C9 (-CH₃) | 15-20 |

| C10 (-CH₃) | 15-20 |

| C11 (-CH₃) | 20-25 |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 300-500 MHz

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-12 ppm

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75-125 MHz

-

Pulse Sequence: Proton-decoupled pulse sequence

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-220 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound was recorded as a neat liquid film.[2]

Table 3: IR Spectral Data of this compound [2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3330 | Strong, broad | O-H stretch (alcohol) |

| 2960 (sh) | Strong | C-H stretch (alkane) |

| 2920 | Strong | C-H stretch (alkane) |

| 1448 | Medium | C-H bend (alkane) |

| 1435 (sh, m) | Medium | C-H bend (alkane) |

| 1374 (m) | Medium | C-H bend (alkane) |

| 1045 (s) | Strong | C-O stretch (primary alcohol) |

s = strong, m = medium, sh = shoulder

Experimental Protocol for IR Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a drop of pure this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first to create a thin liquid film between the plates.

-

Mount the plates in the spectrometer's sample holder.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Number of Scans: 16-32

-

Resolution: 4 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectral Data

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Possible Fragmentation Pathway |

| 168 | [C₁₁H₂₀O]⁺ | Molecular Ion (M⁺) |

| 150 | [C₁₁H₁₈]⁺ | Loss of H₂O (M⁺ - 18) |

| 121 | [C₉H₁₃]⁺ | Loss of H₂O and subsequent loss of C₂H₅ |

| 95 | [C₇H₁₁]⁺ | Allylic cleavage |

| 69 | [C₅H₉]⁺ | Allylic cleavage |

| 41 | [C₃H₅]⁺ | Allylic cleavage |

Experimental Protocol for Mass Spectrometry

Sample Introduction (for a volatile liquid like this compound):

-

Direct Injection: Inject a small amount of the pure liquid sample directly into the ion source using a heated probe.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.

Instrument Parameters (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 30-300

Visualizations

Workflow for Spectral Data Analysis

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Caption: General workflow for spectral data analysis of this compound.

Predicted Mass Spectral Fragmentation of this compound

This diagram illustrates the predicted primary fragmentation pathways of this compound under electron ionization.

References

Homogeraniol's Relationship to Geraniol and Other Isoprenoids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of homogeraniol and its relationship to the well-characterized isoprenoid, geraniol. It delves into the biosynthetic origins of these molecules within the broader context of the isoprenoid pathway, details their physicochemical properties, and outlines experimental protocols for their synthesis and analysis. This document is intended to serve as a valuable resource for researchers in natural product chemistry, chemical biology, and drug development, providing the foundational knowledge required for further investigation and application of these compounds.

Introduction to Geraniol and this compound

Geraniol is a naturally occurring acyclic monoterpene alcohol that is a primary component of rose oil, palmarosa oil, and citronella oil.[1] It is widely used in the fragrance and flavor industries and has been the subject of extensive research for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] this compound, a higher homolog of geraniol with an additional carbon atom, is less common in nature but serves as an important synthetic intermediate in the production of various organic compounds, including insect pheromones.[3][4] Understanding the relationship between these two molecules, from their biosynthetic origins to their distinct chemical characteristics, is crucial for harnessing their potential in various scientific and commercial applications.

Biosynthetic Pathways of Isoprenoids

Geraniol and, by extension, this compound, are products of the vast and diverse isoprenoid biosynthetic pathway. Isoprenoids, also known as terpenoids, are a large class of naturally occurring organic chemicals derived from the five-carbon isoprene unit. The fundamental building blocks of all isoprenoids are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[5] There are two primary pathways for the synthesis of IPP and DMAPP: the mevalonate (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway.

The Mevalonate (MVA) Pathway

The MVA pathway, primarily active in eukaryotes and archaea, begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid. A series of enzymatic reactions, including phosphorylation and decarboxylation, converts mevalonate into IPP, which can then be isomerized to DMAPP.

The Methylerythritol 4-Phosphate (MEP) Pathway

The MEP pathway, found in most bacteria, algae, and the plastids of plants, starts with pyruvate and glyceraldehyde 3-phosphate. This pathway is a more recent discovery compared to the MVA pathway and represents an alternative route to the essential isoprenoid precursors, IPP and DMAPP.

Formation of Geraniol and Precursors to this compound

Geranyl pyrophosphate (GPP), the direct precursor to geraniol, is formed through the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP, catalyzed by GPP synthase.[5] Geraniol is then produced from GPP through the action of geraniol synthase (GES), which hydrolyzes the pyrophosphate group.[5] While a direct enzymatic pathway for the synthesis of this compound from a C11 pyrophosphate precursor is not well-documented, its structural similarity to geraniol suggests a close biosynthetic relationship, likely involving an extension of the isoprenoid chain.

Figure 1: Simplified diagram of the isoprenoid biosynthetic pathways leading to geraniol.

Quantitative Data Presentation

The following tables summarize the key quantitative data for geraniol and this compound, facilitating a direct comparison of their physical and chemical properties.

Table 1: Physicochemical Properties of Geraniol and this compound

| Property | Geraniol | This compound ((E)-4,8-dimethyl-3,7-nonadien-1-ol) |

| Molecular Formula | C₁₀H₁₈O[6] | C₁₁H₂₀O[7] |

| Molecular Weight | 154.25 g/mol [6] | 168.28 g/mol [7] |

| Boiling Point | 229-230 °C[8] | ~234-235 °C (for isomer)[8] |

| Density | 0.879 g/cm³ at 20°C[8] | 0.860-0.870 g/cm³ (for isomer)[8] |

| Refractive Index (n_D) | 1.473 at 20°C[8] | 1.4722 at 22°C[3] |

| Water Solubility | 100 mg/L at 25°C[6] | Insoluble[8] |

| Appearance | Colorless to pale yellow oily liquid[6] | Clear colorless liquid (for isomer)[8] |

| Odor | Sweet, rose-like[6] | Green, tallowy aroma (for isomer)[8] |

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis of this compound from geraniol and outlines common analytical techniques for the characterization and quantification of these isoprenoids.

Chemical Synthesis of (E)-Homogeraniol from Geraniol

This protocol is adapted from a well-established organic synthesis procedure and involves a three-step process: oxidation of geraniol to geranial, Wittig methylenation to form a triene, and subsequent hydroboration-oxidation to yield this compound.[3]

Step A: Oxidation of Geraniol to Geranial

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and two dropping funnels.

-

Reaction Mixture: The flask is charged with dichloromethane and oxalyl chloride and cooled to -60°C.

-

Addition of Reagents: A solution of dimethyl sulfoxide (DMSO) in dichloromethane is added dropwise, followed by the dropwise addition of geraniol while maintaining the low temperature.

-

Quenching: Triethylamine is added, and the mixture is allowed to warm to room temperature. Water is then added to quench the reaction.

-

Extraction and Purification: The organic layer is separated, washed, dried, and concentrated. The crude product is purified by distillation to yield geranial.

Step B: Wittig Methylenation of Geranial

-

Ylide Preparation: Methyltriphenylphosphonium iodide in tetrahydrofuran (THF) is treated with phenyllithium at 0°C to generate the corresponding ylide.

-

Wittig Reaction: A solution of geranial in THF is added dropwise to the ylide suspension at 0°C. The reaction is stirred at room temperature for several hours.

-

Workup: The reaction is hydrolyzed with methanol, and the solvent is removed. The product is extracted with petroleum ether and purified by chromatography to yield (E)-4,8-dimethyl-1,3,7-nonatriene.

Step C: Hydroboration-Oxidation of the Triene

-

Hydroboration: The triene is dissolved in THF and cooled. A solution of diborane in THF is added, followed by 2-methyl-2-butene. The reaction is stirred at 0°C.

-

Oxidation: The reaction is cooled, and sodium hydroxide is added, followed by the slow addition of hydrogen peroxide.

-

Extraction and Purification: The layers are separated, and the aqueous layer is extracted with ether. The combined organic layers are washed, dried, and concentrated. The crude this compound is purified by chromatography and distillation.

Figure 2: Workflow for the chemical synthesis of this compound from geraniol.

Analytical Methods for Isoprenoid Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like geraniol and this compound.[9][10]

-

Sample Preparation: Samples containing the isoprenoids are typically extracted with an organic solvent (e.g., hexane, ethyl acetate). For quantitative analysis, an internal standard is added.

-

GC Separation: The extract is injected into the GC, where the compounds are vaporized and separated based on their boiling points and interactions with the stationary phase of the column.

-

MS Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison to spectral libraries.

-

Quantification: The concentration of each analyte can be determined by comparing its peak area to that of the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of molecules.[3][11] Both ¹H and ¹³C NMR are essential for the unambiguous identification of geraniol, this compound, and their isomers. The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum allow for the complete assignment of the molecular structure.[3]

Signaling Pathways and Biological Activity

While geraniol has been extensively studied for its effects on various signaling pathways, particularly in the context of cancer and inflammation, there is limited information available on the specific signaling pathways directly modulated by this compound.

Geraniol Signaling Pathways

Geraniol has been shown to exert its biological effects through the modulation of multiple signaling pathways, making it a molecule of interest for drug development.[1][2]

-

Anticancer Activity: Geraniol has been demonstrated to induce apoptosis (programmed cell death) in various cancer cell lines. It can modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway and the MAPK pathway.[12]

-

Anti-inflammatory Effects: Geraniol can suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines and modulating the activity of transcription factors like NF-κB.

-

Antioxidant Properties: Geraniol has been shown to enhance the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.[13]

Figure 3: Overview of major signaling pathways modulated by geraniol.

This compound Biological Activity

Currently, there is a scarcity of published research on the specific pharmacological activities and signaling pathways of this compound. Its primary role in the scientific literature is as a synthetic intermediate.[3] Further research is warranted to explore the potential biological effects of this molecule, given its structural similarity to the bioactive compound geraniol.

This compound and Geraniol in Insect Chemical Ecology

Both geraniol and this compound derivatives have been identified as components of insect pheromones, which are chemical signals used for communication between individuals of the same species.[4]

-

Geraniol: Geraniol is a component of the Nasonov pheromone of honeybees, where it serves as an attractant.[5] It is also found in the pheromone blends of other insects.

-

This compound: While less common, this compound and its derivatives have been identified as components of insect pheromones.[3] The specific roles and the insect species that utilize this compound in their chemical communication are areas of ongoing research.

Conclusion

This compound and geraniol are closely related isoprenoids with distinct natural abundances and applications. Geraniol, a major component of essential oils, is a well-studied molecule with significant biological activities. This compound, while less prevalent in nature, is a valuable synthetic building block. This guide has provided a comprehensive overview of their relationship, from their common biosynthetic origins in the isoprenoid pathway to their differing physicochemical properties. The detailed experimental protocols and diagrams presented herein offer a solid foundation for researchers to further explore the chemistry and biology of these fascinating molecules. Future research into the potential biological activities and signaling pathways of this compound is a promising avenue for discovery.

References

- 1. Pharmacological Properties of Geraniol - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Systematic elucidation of the mechanism of geraniol via network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. 4,8-Dimethyl-3,7-nonadien-2-ol | C11H20O | CID 5365818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Quantitative analysis of geraniol, nerol, linalool, and alpha-terpineol in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of Homogeraniol and its Analogue, Geraniol

Notice to the Reader: Preliminary searches for the biological activity of Homogeraniol have revealed a significant scarcity of available scientific literature. While this compound is known as a synthetic intermediate, extensive screening of its biological properties (anticancer, anti-inflammatory, antimicrobial, antioxidant) has not been widely published. Therefore, this guide will briefly address the available information on this compound and then provide a comprehensive overview of the well-documented biological activities of its close structural analogue, Geraniol . This approach allows for a detailed exploration of relevant experimental protocols, quantitative data, and signaling pathways within the same chemical family, which may provide insights into the potential activities of this compound.

This compound: Synthesis and Potential

This compound, or 3,7-dimethyl-3,7-octadien-1-ol, is a terpenoid alcohol. Its synthesis has been described in the chemical literature, often involving multi-step reactions from other precursors. While its biological activities are not extensively documented, its structural similarity to other bioactive monoterpenes suggests it may possess interesting pharmacological properties that warrant future investigation.

Geraniol: A Biologically Active Analogue

Geraniol is a natural acyclic monoterpene alcohol found in the essential oils of various aromatic plants.[1] It is widely recognized for its diverse pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.[2][3]

Anticancer Activity of Geraniol

Geraniol has demonstrated therapeutic or preventive effects against several types of cancer, including breast, lung, colon, prostate, pancreatic, and hepatic cancers.[1] It has been shown to modulate various signaling pathways involved in cancer progression and can sensitize tumor cells to conventional chemotherapy agents.[1]

Table 1: Summary of Anticancer Activity of Geraniol

| Cell Line/Model | Type of Cancer | Key Findings | IC50 Value | Reference |

| Colon Cancer Cells | Colon | Elevated uptake of 5-FU; Decreased expression of thymidine kinase and thymidylate synthase. | Not specified | [1] |

| Wistar Rats | Colon | Decreased the total number of aberrant crypt foci and reduced DNA damage in the colonic mucosa. | Not applicable | [1] |

| Various cell lines | Breast, Lung, Colon, Prostate, Pancreatic, Hepatic | Exhibits therapeutic or preventive effects. | Varies by cell line | [1] |

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

-

Cell Seeding: Plate cells (e.g., HCT116, SW480) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Geraniol for 48 and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Caption: Geraniol's modulation of tumor cell signaling pathways.

Anti-inflammatory Activity of Geraniol

Geraniol exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways.[4][5]

Table 2: Summary of Anti-inflammatory Activity of Geraniol

| Cell Line/Model | Condition | Key Findings | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Ox-LDL-stimulated | Inhibited production of TNF-α, IL-6, and IL-1β; Suppressed NF-κB nuclear translocation; Activated the PI3K/AKT/NRF2 pathway. | [4][5] |

| Lipopolysaccharide (LPS)-induced White Blood Cells (WBCs) | LPS-induced inflammation | Significantly reduces the expression and release of TNF-α, IL-1β, IL-8, and nitric oxide; Upregulates anti-inflammatory cytokine IL-10. | [6] |

| Traumatic Spinal Cord Injury (SCI) in rats | Traumatic Injury | Downregulated the NF-κB and p38 MAPK pathways. | [7] |

Nitric oxide production can be measured using the Griess reagent system.

-

Cell Culture: Culture macrophages (e.g., RAW 264.7) in a 24-well plate.

-

Treatment: Pre-treat cells with various concentrations of Geraniol for 1 hour before stimulating with lipopolysaccharide (LPS) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation: Incubate the mixture at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Caption: Geraniol's inhibition of inflammatory pathways.

Antimicrobial Activity of Geraniol

Geraniol has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[8][9] It can also act as an adjuvant, enhancing the efficacy of conventional antibiotics.[9]

Table 3: Summary of Antimicrobial Activity of Geraniol

| Microorganism | Type | Key Findings | MIC Range | Reference |

| Staphylococcus aureus | Gram-positive bacteria | Effective against various strains, including MRSA. | ≤600 µg/mL | [8] |

| Escherichia coli | Gram-negative bacteria | Demonstrates antibacterial activity. | Not specified | [8] |

| Candida albicans | Fungus | Shows antifungal effects. | Not specified | [8] |

| Acinetobacter baumannii | Gram-negative bacteria | Acts as an antibiotic adjuvant, significantly reducing the MIC of antibiotics. | Not applicable (adjuvant) | [9] |

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of Geraniol in a 96-well microtiter plate with an appropriate broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Antioxidant Activity of Geraniol

Geraniol exhibits strong antioxidant effects by reducing oxidative stress markers and enhancing the activity of antioxidant enzymes.[6]

Table 4: Summary of Antioxidant Activity of Geraniol

| Assay/Model | Key Findings | IC50/Activity | Reference |

| AAPH-induced oxidative damage in erythrocytes | Reduced malondialdehyde (MDA) formation; Increased GSH level and SOD activity. | Dose-dependent | [6] |

| DPPH radical scavenging assay | Good scavenger of DPPH free radicals. | IC50 = 663 nmol | [10] |

| Hyperglycemia-induced oxidative stress in SHSY5Y cells | Lowered levels of reactive oxygen species, hydrogen peroxides, and 3-nitrotyrosine; Elevated glutathione levels. | Effective at 10 µM | [10] |

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of compounds.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: Add various concentrations of Geraniol to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation of Scavenging Activity: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

-

IC50 Determination: Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Caption: Geraniol's dual mechanism of antioxidant activity.

Conclusion

While the biological activities of this compound remain largely unexplored, the extensive research on its structural analogue, Geraniol, provides a solid foundation for understanding the potential therapeutic applications of this class of monoterpenes. The data presented herein for Geraniol, including its anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, along with detailed experimental protocols and pathway diagrams, offer a valuable resource for researchers in drug discovery and development. Further investigation into this compound is warranted to determine if it shares the beneficial bioactivities of its well-studied counterpart.

References

- 1. The antitumor effects of geraniol: Modulation of cancer hallmark pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Effects of Geraniol on Cancer and Inflammation-Related Diseases: A Review of the Recent Research Findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Protective effect of geraniol inhibits inflammatory response, oxidative stress and apoptosis in traumatic injury of the spinal cord through modulation of NF-κB and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New insights into geraniol's antihemolytic, anti-inflammatory, antioxidant, and anticoagulant potentials using a combined biological and in silico screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Evaluation of the Antimicrobial Activity of Geraniol and Selected Geraniol Transformation Products against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adjuvant antimicrobial activity and resensitization efficacy of geraniol in combination with antibiotics on Acinetobacter baumannii clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Homogeraniol: A Versatile Precursor in Terpene Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Terpenes and their derivatives, terpenoids, represent a vast and structurally diverse class of natural products with significant applications in the fragrance, flavor, and pharmaceutical industries. The efficient synthesis of these complex molecules is a central theme in organic chemistry. Homogeraniol, a C11 homolog of geraniol, has emerged as a valuable and versatile precursor in the synthesis of a variety of terpenes, particularly ionones, damascones, and certain sesquiterpenoids. Its strategic placement of a primary alcohol and a reactive diene system allows for a range of chemical transformations, including cyclization and functional group manipulation, to construct intricate terpene skeletons. This technical guide provides a comprehensive overview of the role of this compound in terpene synthesis, detailing key experimental protocols, presenting quantitative data, and visualizing synthetic pathways.

Synthesis of this compound

The efficient preparation of (E)-homogeraniol is a critical first step for its utilization as a precursor. A widely adopted and stereoselective method involves a three-step sequence starting from the readily available monoterpene, geraniol.[1]

Experimental Protocol: Synthesis of (E)-Homogeraniol[1]

Step 1: Oxidation of Geraniol to Geranial

In a three-necked round-bottomed flask equipped with a dropping funnel, thermometer, and a nitrogen inlet, a solution of oxalyl chloride (0.23 mol) in dichloromethane (500 mL) is cooled to -60°C. A solution of dimethyl sulfoxide (DMSO, 0.48 mol) in dichloromethane (100 mL) is added dropwise, maintaining the temperature below -50°C. After 5 minutes, a solution of geraniol (0.2 mol) in dichloromethane is added dropwise over 10 minutes. The reaction is stirred for an additional 15 minutes, followed by the dropwise addition of triethylamine (140 mL) while keeping the temperature below -50°C. The mixture is allowed to warm to room temperature, and water is added. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated to yield geranial.

Step 2: Wittig Reaction of Geranial to form (E)-4,8-Dimethyl-1,3,7-nonatriene

Methyltriphenylphosphonium iodide (0.125 mol) is suspended in anhydrous tetrahydrofuran (THF) and cooled to 0°C. Phenyllithium (0.115 mol) is added dropwise, and the resulting orange suspension is stirred at room temperature for 30 minutes. The mixture is then cooled to 0-5°C, and a solution of geranial (0.11 mol) in THF is added dropwise. The reaction is stirred at room temperature for 2 hours. After hydrolysis with methanol, the solvent is removed, and the residue is triturated with petroleum ether. The resulting solution is filtered and concentrated. The crude product is purified by chromatography to afford the triene.

Step 3: Hydroboration-Oxidation of (E)-4,8-Dimethyl-1,3,7-nonatriene to (E)-Homogeraniol

A solution of diborane in THF (94.8 mmol) is cooled to -30°C. A solution of 2,3-dimethyl-2-butene (0.19 mol) in THF is added to generate disiamylborane. In a separate flask, the triene from the previous step is dissolved in THF and cooled to 0°C. The prepared disiamylborane solution is then added dropwise. The reaction mixture is stirred at room temperature for 3 hours. The reaction is quenched by the slow addition of 3N sodium hydroxide followed by 30% hydrogen peroxide at 0°C. The mixture is stirred at room temperature for 3 hours. The layers are separated, and the aqueous layer is extracted with ether. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography and distillation to yield (E)-homogeraniol.

Quantitative Data for this compound Synthesis

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Oxidation | Geraniol | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -60 to RT | 1 | ~95 |

| 2. Wittig Reaction | Geranial | Methyltriphenylphosphonium iodide, Phenyllithium | THF | 0 to RT | 2.5 | 77-80 |

| 3. Hydroboration | (E)-4,8-Dimethyl-1,3,7-nonatriene | Disiamylborane, NaOH, H₂O₂ | THF | 0 to RT | 3 | 88-91 |

This compound in the Synthesis of Damascones and Ionones

This compound and its derivatives are key intermediates in the synthesis of damascones and ionones, which are highly valued in the fragrance industry for their complex floral and fruity notes. The synthetic strategy generally involves the acid-catalyzed cyclization of a this compound-derived precursor.

Synthesis of β-Damascone

While a direct synthesis from this compound is not explicitly detailed in readily available literature, a plausible pathway can be constructed based on known transformations of similar precursors. The key step is an acid-catalyzed intramolecular cyclization followed by dehydration.

Logical Synthetic Pathway from this compound to β-Damascone

-

Oxidation of this compound: The primary alcohol of this compound can be oxidized to the corresponding aldehyde, homogeranial, using standard oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation.

-

Grignard Reaction: Reaction of homogeranial with a suitable Grignard reagent, such as vinylmagnesium bromide, would yield a secondary allylic alcohol.

-

Acid-Catalyzed Cyclization and Rearrangement: Treatment of the resulting alcohol with a protic or Lewis acid would initiate a cascade of reactions. Protonation of the hydroxyl group followed by loss of water would generate a carbocation. This carbocation can then be attacked by the terminal double bond to form a six-membered ring. Subsequent proton loss and rearrangement would lead to the formation of the β-damascone skeleton.

Synthesis of α-Ionone

The synthesis of α-ionone typically proceeds through the cyclization of pseudoionone, which can be conceptually linked to this compound chemistry. A hypothetical pathway from a this compound derivative is outlined below.

Conceptual Pathway from a this compound Derivative to α-Ionone

-

Conversion to Homogeranic Acid: this compound can be oxidized to homogeranic acid.

-

Activation and Reaction with an Acetone Enolate Equivalent: The carboxylic acid can be converted to a more reactive species (e.g., an acid chloride or ester) and then reacted with an acetone enolate or its equivalent to form a β-diketo compound.

-

Acid-Catalyzed Cyclization: Treatment of this intermediate with a protic acid would induce cyclization to form the α-ionone ring system.

Biomimetic Synthesis of Sesquiterpenes